molecular formula C14H18N2O B14865588 3-(1H-indol-3-yl)-N-propylpropanamide

3-(1H-indol-3-yl)-N-propylpropanamide

Cat. No.: B14865588
M. Wt: 230.31 g/mol
InChI Key: CLCPQANLQRDRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-N-propylpropanamide is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in various fields, including pharmaceuticals, agriculture, and materials science, due to their wide range of biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-propylpropanamide typically involves the reaction of indole derivatives with propylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is widely used due to its efficiency and high yield.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-propylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-ethylamine .

Scientific Research Applications

3-(1H-indol-3-yl)-N-propylpropanamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-propylpropanamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its propylpropanamide group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-propylpropanamide

InChI

InChI=1S/C14H18N2O/c1-2-9-15-14(17)8-7-11-10-16-13-6-4-3-5-12(11)13/h3-6,10,16H,2,7-9H2,1H3,(H,15,17)

InChI Key

CLCPQANLQRDRBV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.